5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. This class of compounds is recognized for its diverse pharmacological activities and serves as a versatile scaffold in medicinal chemistry. Specifically, 5-(4-bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one is identified as a potential anticancer agent in scientific literature. []
5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound characterized by a thieno[2,3-d]pyrimidine core with a 4-bromo-phenyl substituent at the 5-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its ability to interact with various enzymes and proteins .
5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one belongs to the class of thieno[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities, including anticancer properties and enzyme inhibition capabilities. Its structural uniqueness contributes to its classification within heterocyclic compounds.
The synthesis of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 2-aminothiophene with formamide or other suitable reagents under acidic conditions. This reaction forms the thieno[2,3-d]pyrimidine backbone, which is then functionalized at the 5-position with a bromo-substituted phenyl group .
The molecular structure of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one features:
This indicates a complex arrangement that contributes to its biological activity.
5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one can undergo several chemical reactions:
The mechanism of action for 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one is not thoroughly defined but is believed to involve binding interactions with specific biomolecules. This could lead to:
Research indicates that similar compounds can influence cellular signaling pathways and metabolic processes, suggesting that this compound may have comparable effects at a molecular level .
5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
This compound represents a significant area of interest within medicinal chemistry and related fields due to its diverse applications and potential therapeutic benefits.
Pyrimidine-based heterocycles constitute a cornerstone of medicinal chemistry due to their structural mimicry of endogenous purines and pyrimidines, enabling targeted interactions with biological macromolecules. As privileged scaffolds, they exhibit broad-spectrum pharmacological activities by modulating enzymatic functions and receptor signaling pathways critical in disease pathogenesis [5] [9]. Thieno[2,3-d]pyrimidin-4-ones, specifically, demonstrate exceptional versatility as kinase inhibitors, with clinical candidates targeting EGFR (epidermal growth factor receptor), VEGFR-2 (vascular endothelial growth factor receptor 2), and BRAF (serine/threonine-protein kinase B-Raf) – kinases implicated in tumor proliferation, angiogenesis, and metastasis [3] [9]. Their planar, electron-rich structures facilitate π-π stacking interactions within ATP-binding pockets, while the lactam moiety provides critical hydrogen-bonding capabilities [6] [9]. This dual functionality underpins their dominance in oncology drug discovery, evidenced by compounds like Olmutinib (an FDA-approved EGFR inhibitor) and multiple candidates in clinical trials targeting hormone receptors and tyrosine kinases [9].
Table 1: Pharmacological Profiles of Key Heterocyclic Cores in Drug Discovery
Heterocyclic Core | Representative Targets | Therapeutic Applications | Advantages Over Purine Bases |
---|---|---|---|
Thieno[2,3-d]pyrimidin-4-one | EGFR, VEGFR-2, BRAF, DHFR | Oncology, Antimicrobials | Enhanced metabolic stability, tunable electronics via substitution |
Quinazoline | EGFR, HER2 | Oncology | Higher synthetic accessibility, broader SAR exploration |
Purine | Kinases, GPCRs | Diverse | Native biomolecule; limited chemical diversification |
Imidazopyrimidine | GABA receptors, Kinases | CNS disorders, Oncology | Improved blood-brain barrier penetration |
The thieno[2,3-d]pyrimidin-4-one scaffold features a bicyclic system comprising a pyrimidin-4-one ring annulated at the 2,3-position with a thiophene, creating a rigid, planar architecture essential for biomolecular recognition. This conformation optimizes interactions with hydrophobic enzyme subpockets while positioning the C4 carbonyl as a hydrogen-bond acceptor analogous to the N1 atom of adenine [4] [9]. Strategic substitution at C2, C5, C6, and N3 enables precise modulation of electronic properties, solubility, and target affinity [7] [9]. For instance:
Crystallographic studies confirm that 5-aryl-substituted derivatives adopt a "U-shaped" conformation when bound to kinases like VEGFR-2, with the thienopyrimidine core anchored in the hinge region via N1–Cys919 hydrogen bonding, while the 5-aryl group extends into a hydrophobic cleft lined by Leu840, Val848, and Phe1047 residues [10]. This binding mode is conserved across multiple kinase targets, validating the scaffold’s versatility.
The incorporation of 4-bromophenyl at the C5 position represents a strategic design choice to optimize target engagement and physicochemical properties. Bromine, as a halogen, confers distinct advantages:
In antimicrobial contexts, the bromophenyl group potentiates membrane disruption and intracellular target inhibition. Derivatives like 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-ones exhibit enhanced Gram-positive activity by targeting DNA gyrase and dihydrofolate reductase (DHFR), where the bromine augments π-π stacking with Phe98 (in S. aureus DHFR) [1] [7].
Table 2: Structure-Activity Relationships (SAR) of C5-Substituted Thieno[2,3-d]pyrimidin-4-ones
C5 Substituent | Target Affinity (IC₅₀) | Cellular Potency (e.g., MCF-7 IC₅₀) | Key Interactions |
---|---|---|---|
4-Bromophenyl | VEGFR-2: 0.48 μM; BRAF: 57.8 nM [10] | 2.1–5.3 μM [4] [10] | Halogen bonding with Glu885 (VEGFR-2); π-stacking with Phe583 (BRAF) |
Phenyl | VEGFR-2: 2.5 μM; BRAF: 320 nM [10] | 12.7 μM [4] | Hydrophobic pocket occupancy; weaker than Br-analogue |
4-Hydroxyphenyl | VEGFR-2: >10 μM; BRAF: ND | >50 μM [5] | H-bond donation beneficial for solubility but reduces kinase affinity |
4-Trifluoromethylphenyl | VEGFR-2: 0.95 μM; BRAF: 89 nM [9] | 3.8 μM [9] | Enhanced lipophilicity; strong hydrophobic interactions |
1-Naphthyl | VEGFR-2: 1.5 μM [1] | 8.9 μM [1] | Extended π-system improves affinity but may reduce solubility |
Molecular docking analysis confirms that 5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one binds VEGFR-2 with the bromine positioned for halogen bonding with Glu885 and the scaffold forming two hydrogen bonds with Cys919. In BRAF, the bromophenyl engages in a T-shaped π-stack with Phe583.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: